molecular formula C19H29N3O4S B11113724 propan-2-yl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate

propan-2-yl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11113724
M. Wt: 395.5 g/mol
InChI Key: VIGSLMSELIBVBM-UHFFFAOYSA-N
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Description

Propan-2-yl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, carbamoyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, introduction of the carbamoyl group, and attachment of the propan-2-yl and N-cyclohexyl-N-methylglycyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at specific positions on the thiophene ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of propan-2-yl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with carbamoyl groups and various substituents. Examples include:

  • Thiophene-2-carboxylate derivatives
  • N-cyclohexyl-N-methylglycyl-substituted thiophenes

Uniqueness

Propan-2-yl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H29N3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

propan-2-yl 5-carbamoyl-2-[[2-[cyclohexyl(methyl)amino]acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H29N3O4S/c1-11(2)26-19(25)15-12(3)16(17(20)24)27-18(15)21-14(23)10-22(4)13-8-6-5-7-9-13/h11,13H,5-10H2,1-4H3,(H2,20,24)(H,21,23)

InChI Key

VIGSLMSELIBVBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN(C)C2CCCCC2)C(=O)N

Origin of Product

United States

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